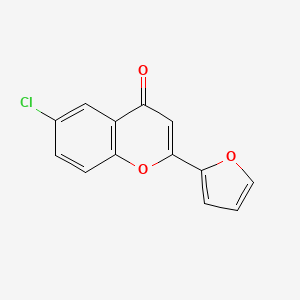
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine, also known as MPTT, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential use in various scientific applications, including as a building block in drug development, as a fluorescent probe, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to bind to DNA and RNA, suggesting that it may interfere with the replication and transcription of genetic material.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various scientific research applications. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine in lab experiments is its high purity and yield. This compound is also stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the study of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the use of this compound as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by reaction with morpholine and hydrazine hydrate. Another method involves the reaction of 2-amino-4-methylphenol with morpholine and hydrazine hydrate in the presence of acetic acid. Both methods yield this compound with high purity and yield.
Scientific Research Applications
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been used in various scientific research applications, including as a building block in drug development. It has been shown to exhibit anticancer activity and has been used as a fluorescent probe to study the interaction between DNA and small molecules. This compound has also been used as a catalyst in chemical reactions, such as the synthesis of 2-aryl-4-quinazolinone derivatives.
Properties
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-12(11)13-10-15-17-14(16-13)18-6-8-19-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSCCDKAWCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)
![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
